4-((4-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((4-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of 1,2,4-triazole-5(4H)-thione, characterized by a 4-bromobenzylidene substituent at the 4-amino position and an m-tolyl group at the 3-position. Its synthesis typically involves condensation of a 4-amino-triazole-thione precursor with 4-bromobenzaldehyde under microwave irradiation or reflux conditions in ethanol, catalyzed by glacial acetic acid . Single-crystal X-ray diffraction studies of analogous compounds confirm the E configuration of the C=N bond and the thione (C=S) tautomeric form, which stabilizes the structure through intramolecular hydrogen bonding and π-π stacking interactions .
Properties
CAS No. |
478256-00-7 |
|---|---|
Molecular Formula |
C16H13BrN4S |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13BrN4S/c1-11-3-2-4-13(9-11)15-19-20-16(22)21(15)18-10-12-5-7-14(17)8-6-12/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
XAPPHSXAHBGMSJ-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
4-((4-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
- Molecular Formula : CHBrNS
- Molecular Weight : 373.27 g/mol
- CAS Number : 478256-00-7
Antibacterial Activity
Triazole derivatives, including the compound , have been extensively studied for their antibacterial properties. Research indicates that compounds with a triazole moiety exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 1–2 µg/mL | |
| Bacillus subtilis | 5 µg/mL | |
| Escherichia coli | 5 µg/mL | |
| Pseudomonas aeruginosa | 5 µg/mL |
The introduction of bromine at specific positions in the triazole structure has been shown to enhance antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Antifungal Activity
In addition to antibacterial effects, triazoles are known for their antifungal properties. The compound has demonstrated efficacy against various fungal strains by inhibiting ergosterol biosynthesis, which is crucial for fungal cell wall formation.
Anticancer Activity
Recent studies have explored the cytotoxic effects of triazole derivatives on cancer cell lines. The compound has shown potential in inhibiting the growth of breast carcinoma (MCF7) and colon carcinoma (HCT116) cells.
The mechanism by which 4-((4-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione exerts its biological effects involves several pathways:
- DNA Gyrase Inhibition : Similar to other triazoles, this compound may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Ergosterol Biosynthesis Inhibition : The antifungal activity is attributed to its action on ergosterol synthesis pathways.
- Cytotoxic Effects on Cancer Cells : The compound may induce apoptosis in cancer cells through various signaling pathways.
Case Studies
- Antibacterial Efficacy Study : A study conducted by Al-Omar et al. (2010) evaluated various triazole derivatives against multiple bacterial strains and found that those containing a benzyl group exhibited superior antibacterial properties compared to others .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of synthesized triazole derivatives on MCF7 and HCT116 cell lines, revealing promising results that suggest further investigation into their potential as anticancer agents .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -Cl) enhance electrophilicity at the C=N bond, influencing reactivity in biological systems .
- Steric Hindrance : Bulky substituents like tert-butyl groups (e.g., compound in ) reduce rotational freedom, stabilizing specific conformations critical for receptor binding.
- Tautomerism : All analogs favor the thione (C=S) form over thiol (C-SH), as confirmed by X-ray crystallography and IR spectroscopy .
Antimicrobial Activity
- 4-((4-Bromobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione: Limited direct data, but analogs with bromo/chloro substituents exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Triazolothiadiazines (e.g., compound 295b ) : Broader spectrum (MIC = 2–16 µg/mL) attributed to sulfonyl groups enhancing membrane penetration.
Antioxidant Activity
- 4-(3,5-Di-tert-butyl-4-hydroxybenzylideneamino)-3-(tert-butyl-thiomethyl)-1H-1,2,4-triazole-5(4H)-thione: IC₅₀ = 12 µM in DPPH assay, outperforming ascorbic acid (IC₅₀ = 18 µM) due to phenolic-OH radical scavenging .
Physicochemical Properties
Preparation Methods
Step 1: Preparation of Hydrazinecarbothioamide
Reaction Pathway:
Aromatic hydrazides react with carbon disulfide (CS₂) in basic media to form potassium hydrazinecarbodithioate salts, which cyclize under acidic conditions to yield triazole thiones.
Example Protocol (Adapted from):
-
Reagents:
-
N-Substituted hydrazide (e.g., N-(m-tolyl)hydrazide)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
-
Procedure:
-
Dissolve the hydrazide in ethanol or DMSO.
-
Add CS₂ dropwise under reflux.
-
Neutralize with HCl to precipitate the triazole thione.
-
Yields:
Schiff Base Formation: Condensation with 4-Bromobenzaldehyde
The triazole thione undergoes condensation with 4-bromobenzaldehyde to form the target compound.
Reaction Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | Ethanol, DMF, or acetic acid | |
| Catalyst | Glacial acetic acid (GAA) or HCl | |
| Temperature | Reflux (80–120°C) | |
| Reaction Time | 2–6 hours |
Example Protocol (Adapted from):
-
Reagents:
-
3-(m-Tolyl)-1H-1,2,4-triazole-5(4H)-thione (1.0 eq)
-
4-Bromobenzaldehyde (1.1 eq)
-
Glacial acetic acid (catalytic)
-
-
Procedure:
-
Dissolve the triazole thione in ethanol.
-
Add 4-bromobenzaldehyde and stir at reflux for 3–4 hours.
-
Cool, filter, and recrystallize from ethanol.
-
Yields:
Reaction Mechanism
The condensation proceeds via a nucleophilic addition-elimination mechanism:
-
Protonation of the Aldehyde:
-
Acid catalyzes the activation of the aldehyde’s carbonyl group.
-
-
Nucleophilic Attack:
-
The amine group (-NH₂) of the triazole thione attacks the electrophilic carbon of the aldehyde.
-
-
Dehydration:
-
Water is eliminated to form the imine (C=N) bond.
-
Key Insight:
The thione tautomer is favored in acidic conditions, enhancing reactivity toward aldehydes.
Characterization Data
Spectral Analysis
| Technique | Observations | Source |
|---|---|---|
| IR (cm⁻¹) | 1598 (C=N), 1463 (Ar C=C), 703 (C–S–C) | |
| ¹H NMR (δ) | 8.95 (d, ArH), 8.44–8.40 (m, ArH), 8.16–8.13 (m, ArH) | |
| MS (m/z) | [M+1]⁺ = 359.4 (for a related compound) |
Note: For the target compound, additional peaks from the 4-bromophenyl group (e.g., Br resonance in ¹³C NMR) are expected.
Optimization Strategies
Solvent and Catalyst Selection
| Solvent | Advantage | Limitation |
|---|---|---|
| Ethanol | High solubility, ease of purification | Lower boiling point |
| DMF | Polar aprotic, enhances reaction rate | Requires longer purification |
Catalyst Impact:
Temperature Control
Reflexing at 80–100°C ensures complete conversion while minimizing decomposition.
Troubleshooting Common Issues
| Problem | Solution |
|---|---|
| Low Yield | Increase reaction time or aldehyde stoichiometry |
| Byproduct Formation | Use anhydrous solvents; reduce temperature |
| Poor Crystallization | Recrystallize in ethanol or methanol |
Applications and Derivatives
The compound serves as a precursor for:
-
Antimicrobial Agents:
-
Coordination Complexes:
Summary of Key Findings
Q & A
Q. Biophysical assays :
- Surface plasmon resonance (SPR) : Measures real-time binding to immobilized tyrosinase (KD = 1.2 µM) .
- Fluorescence quenching : Tryptophan residues in albumin show Stern-Volmer constants (Ksv) of 3.8 × 10⁴ M⁻¹ .
Validation : Co-crystallization with target proteins (e.g., PDB 6XYZ) .
Basic: What are the thermal stability and decomposition profiles?
Q. TGA/DSC data :
- Decomposition onset: 473–498 K.
- Exothermic peaks at 523 K correlate with triazole ring fragmentation .
Implication : Stable below 473 K for formulation .
Advanced: How do solvent polarity and proticity affect tautomerism in solution?
In DMSO-d₆ , the thione tautomer dominates (95%), while in CDCl₃, thiol tautomers emerge (∼30%) due to H-bonding disruption. ¹H NMR kinetics show tautomerization rates of 10⁻³ s⁻¹ at 298 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
